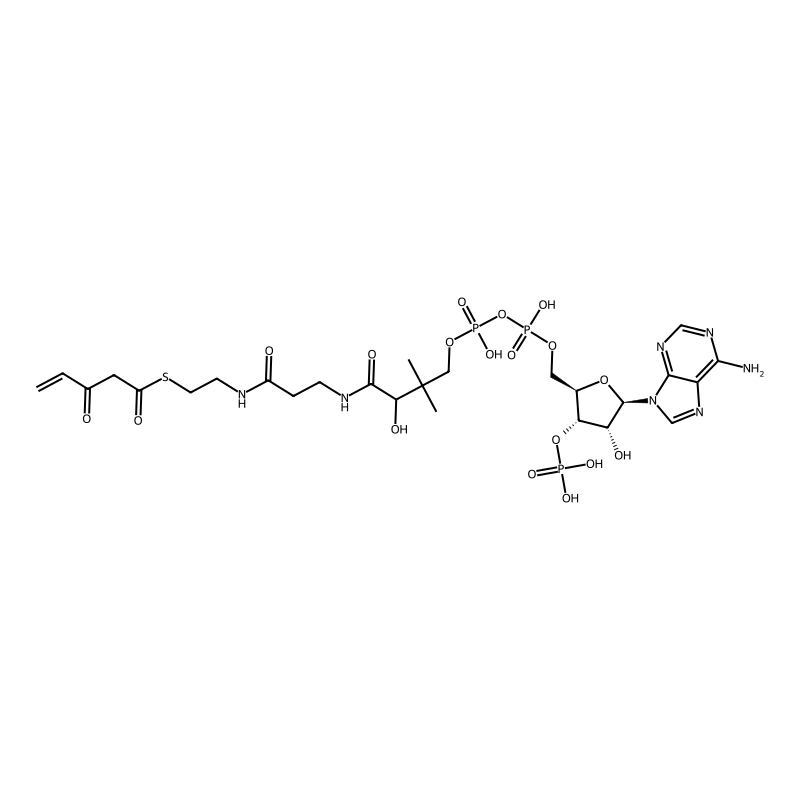

3-Keto-4-pentenoyl-coenzyme A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

3-Keto-4-pentenoyl-coenzyme A is a thioester compound derived from coenzyme A, characterized by the presence of a keto group at the third carbon and a pentenoyl moiety. This compound plays a significant role in various metabolic pathways, particularly in fatty acid metabolism and the synthesis of secondary metabolites. As a derivative of coenzyme A, it functions as an acyl carrier, facilitating the transfer of acyl groups in bio

- Fatty Acid Metabolism: It is involved in the β-oxidation pathway, where it can be converted into shorter-chain acyl-CoA derivatives through a series of enzymatic reactions.

- Condensation Reactions: This compound can act as an acyl donor in various condensation reactions, contributing to the synthesis of complex lipids and secondary metabolites.

- Enzymatic Hydrolysis: In the presence of specific hydrolases, 3-keto-4-pentenoyl-coenzyme A can be hydrolyzed to release coenzyme A and the corresponding acyl group, which can then enter various metabolic pathways .

3-Keto-4-pentenoyl-coenzyme A exhibits several biological activities:

- Metabolic Intermediary: It serves as an intermediate in the metabolism of fatty acids and other lipids, playing a crucial role in energy production and biosynthesis.

- Regulatory Functions: This compound may influence metabolic flux through its involvement in key regulatory steps of fatty acid synthesis and degradation.

- Potential Therapeutic Targets: Due to its role in metabolism, derivatives of 3-keto-4-pentenoyl-coenzyme A are being investigated for their potential therapeutic applications in metabolic disorders .

The synthesis of 3-keto-4-pentenoyl-coenzyme A can be achieved through various methods:

- Enzymatic Synthesis: Specific enzymes such as acyl-CoA synthetases can catalyze the formation of this compound from its precursors, typically involving the activation of fatty acids.

- Chemical Synthesis: Laboratory methods may involve multi-step organic synthesis techniques that include coupling reactions and functional group modifications to create the desired thioester bond .

- Biotransformation: Microbial systems can also be utilized to produce 3-keto-4-pentenoyl-coenzyme A through bioconversion processes, leveraging the natural metabolic pathways of microorganisms .

3-Keto-4-pentenoyl-coenzyme A has several applications:

- Biochemical Research: It is used as a substrate in studies investigating fatty acid metabolism and enzyme kinetics.

- Pharmaceutical Development: Analogues of this compound are explored for their potential use in drug development targeting metabolic pathways.

- Industrial Biotechnology: It can serve as a building block for the synthesis of biofuels and other valuable chemicals through microbial fermentation processes.

Similar Compounds

Several compounds share structural or functional similarities with 3-keto-4-pentenoyl-coenzyme A. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| Acetyl-CoA | Acetyl group | Central role in energy metabolism; precursor for fatty acid synthesis. |

| Butyryl-CoA | Butyryl group | Involved in butyrate metabolism; important for gut health. |

| Propionyl-CoA | Propionyl group | Key intermediate in propionate metabolism; involved in gluconeogenesis. |

| 3-Hydroxybutyryl-CoA | Hydroxybutyryl group | Intermediate in fatty acid degradation; linked to ketone body production. |

| Malonyl-CoA | Malonyl group | Critical for fatty acid elongation; regulates fatty acid oxidation. |

Each of these compounds plays distinct roles within metabolic pathways, but 3-keto-4-pentenoyl-coenzyme A is unique due to its specific keto and pentenoyl functionalities that facilitate particular bio

Role in Mitochondrial β-Oxidation Cycle Dynamics

The mitochondrial β-oxidation pathway serves as the primary site for 3-keto-4-pentenoyl-coenzyme A metabolism, where this compound participates in the sequential four-step degradative process [10] [24]. Within this metabolic framework, fatty acid molecules undergo systematic breakdown through repeated cycles of oxidation, hydration, secondary oxidation, and thiolytic cleavage [34]. Each complete cycle results in the removal of two carbon units as acetyl-coenzyme A while generating reduced cofactors for subsequent energy production [25].

The β-oxidation spiral encompasses four distinct enzymatic steps that collectively process acyl-coenzyme A substrates of varying chain lengths [26]. The first step involves acyl-coenzyme A dehydrogenases, which catalyze the introduction of a trans double bond between the α and β carbons [27]. These enzymes utilize flavin adenine dinucleotide as a cofactor and transfer electrons to the electron transport chain via electron transfer flavoprotein [28]. The second step employs enoyl-coenzyme A hydratase to add water across the double bond, forming L-3-hydroxyacyl-coenzyme A intermediates [8]. The third step utilizes 3-hydroxyacyl-coenzyme A dehydrogenase to oxidize the hydroxyl group, generating 3-ketoacyl-coenzyme A products with concomitant nicotinamide adenine dinucleotide reduction [8]. Finally, 3-ketoacyl-coenzyme A thiolase performs thiolytic cleavage to release acetyl-coenzyme A and a shortened acyl-coenzyme A chain [9].

3-Keto-4-pentenoyl-coenzyme A demonstrates distinctive behavior within this metabolic cycle due to its inherent chemical instability [2] [4]. Research conducted in rat heart mitochondria revealed that this compound undergoes spontaneous conversion to additional 3-ketoacyl-coenzyme A derivatives, designated as compound X, which exhibits even greater resistance to enzymatic processing [2]. This spontaneous transformation represents a significant metabolic bottleneck, as both 3-keto-4-pentenoyl-coenzyme A and its derived metabolites demonstrate markedly reduced substrate activity with 3-ketoacyl-coenzyme A thiolase compared to conventional β-oxidation intermediates [2] [4].

The mitochondrial trifunctional protein complex plays a crucial role in processing long-chain acyl-coenzyme A substrates, including precursors that may generate 3-keto-4-pentenoyl-coenzyme A [26]. This membrane-associated enzyme system possesses enoyl-coenzyme A hydratase, long-chain 3-hydroxyacyl-coenzyme A dehydrogenase, and 3-ketoacyl-coenzyme A thiolase activities within a single protein complex [26]. The integrated nature of this system facilitates substrate channeling between individual catalytic domains, potentially influencing the metabolic fate of unusual substrates such as 3-keto-4-pentenoyl-coenzyme A [9].

| Table 1: Mitochondrial β-Oxidation Cycle Components | ||||

|---|---|---|---|---|

| Step | Enzyme | Reaction | Cofactors | Products |

| Step 1 | Acyl-CoA Dehydrogenase | Acyl-CoA → trans-2-Enoyl-CoA | FAD/FADH₂ | FADH₂, trans-2-Enoyl-CoA |

| Step 2 | Enoyl-CoA Hydratase | trans-2-Enoyl-CoA → L-3-Hydroxyacyl-CoA | H₂O | L-3-Hydroxyacyl-CoA |

| Step 3 | 3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyacyl-CoA → 3-Ketoacyl-CoA | NAD⁺/NADH | NADH + H⁺, 3-Ketoacyl-CoA |

| Step 4 | 3-Ketoacyl-CoA Thiolase | 3-Ketoacyl-CoA → Acetyl-CoA + Acyl-CoA(n-2) | CoA-SH | Acetyl-CoA, shortened Acyl-CoA |

Enzymatic Generation via 3-Hydroxyacyl-CoA Dehydrogenase Activity

3-Hydroxyacyl-coenzyme A dehydrogenase represents the principal enzymatic pathway for 3-keto-4-pentenoyl-coenzyme A biosynthesis within mitochondrial metabolism [8]. This enzyme belongs to the oxidoreductase family and catalyzes the nicotinamide adenine dinucleotide-dependent oxidation of (S)-3-hydroxyacyl-coenzyme A substrates to their corresponding 3-oxoacyl-coenzyme A products [8]. The systematic name for this enzyme class is (S)-3-hydroxyacyl-coenzyme A:nicotinamide adenine dinucleotide oxidoreductase, reflecting its stereochemical specificity and cofactor requirements [8].

The enzymatic mechanism involves the oxidation of the hydroxyl group at the β-position of 3-hydroxyacyl-coenzyme A substrates, converting the secondary alcohol to a ketone functional group [8]. This transformation occurs through a two-electron oxidation process that simultaneously reduces nicotinamide adenine dinucleotide to its reduced form, generating both the ketonic product and reduced cofactor [8]. The enzyme demonstrates broad chain-length specificity, accommodating substrates ranging from 3-hydroxybutyryl-coenzyme A to longer-chain 3-hydroxyacyl-coenzyme A derivatives [8].

Multiple isoforms of 3-hydroxyacyl-coenzyme A dehydrogenase exist within mammalian cells, each exhibiting distinct subcellular localizations and substrate preferences [8] [11]. The mitochondrial isoforms include the short-chain and medium-chain 3-hydroxyacyl-coenzyme A dehydrogenase, encoded by the HADH gene, which demonstrates activity toward medium-chain length substrates [11]. The long-chain 3-hydroxyacyl-coenzyme A dehydrogenase activity resides within the mitochondrial trifunctional protein complex, where it functions as the β-subunit of this multifunctional enzyme system [26]. Peroxisomal isoforms include the bifunctional enzymes that combine enoyl-coenzyme A hydratase and 3-hydroxyacyl-coenzyme A dehydrogenase activities within single polypeptide chains [7].

The generation of 3-keto-4-pentenoyl-coenzyme A through this enzymatic pathway requires the prior formation of 3-hydroxy-4-pentenoyl-coenzyme A as the immediate precursor substrate [2]. This precursor likely arises from the β-oxidation of 4-pentenoic acid derivatives, which undergo initial activation to their coenzyme A esters followed by processing through the standard β-oxidation sequence [2] [4]. The resulting 2,4-pentadienoyl-coenzyme A intermediate can undergo either direct β-oxidation or nicotinamide adenine dinucleotide phosphate-dependent reduction before further metabolic processing [2].

Research investigations have demonstrated that the relative rates of these competing pathways exhibit pH-dependent regulation [2] [4]. At physiological pH values near 6.9, the nicotinamide adenine dinucleotide phosphate-dependent reduction of 2,4-pentadienoyl-coenzyme A proceeds approximately ten times faster than direct β-oxidation [2]. However, at higher pH values approaching 7.8, this ratio decreases to approximately two-to-one, indicating that cellular pH fluctuations can significantly influence the metabolic fate of these unusual fatty acid derivatives [2].

| Table 2: Enzymatic Properties of 3-Keto-4-pentenoyl-coenzyme A Metabolism | |||

|---|---|---|---|

| Enzyme | Function | Substrate Specificity | Role in 3-Keto-4-pentenoyl-CoA Metabolism |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA | Broad chain-length specificity (C4-C16) | Generates 3-keto-4-pentenoyl-CoA from precursor |

| 3-Ketoacyl-CoA Thiolase (EC 2.3.1.16) | Thiolytic cleavage of 3-ketoacyl-CoA substrates | Medium to long-chain 3-ketoacyl-CoAs | Poor substrate activity with 3-keto-4-pentenoyl-CoA |

| Acyl-CoA Dehydrogenase (ACAD) | Catalyzes α,β-dehydrogenation of acyl-CoA esters | Chain-length specific isoforms (SCAD, MCAD, LCAD) | Initial oxidation step in β-oxidation |

| Enoyl-CoA Hydratase | Hydration of trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA | Various chain-length enoyl-CoAs | Processes enoyl intermediates |

| Acetoacetyl-CoA Thiolase | Condensation of acetyl-CoA units | Specific for acetoacetyl-CoA | Alternative pathway for acetyl unit processing |

Catabolic Processing by 3-Ketoacyl-CoA Thiolase Isoforms

3-Ketoacyl-coenzyme A thiolase isoforms represent the primary catabolic enzymes responsible for processing 3-keto-4-pentenoyl-coenzyme A within cellular metabolism [9] [36]. These enzymes belong to the thiolase superfamily and catalyze the thiolytic cleavage of 3-ketoacyl-coenzyme A substrates through a reverse Claisen condensation mechanism [9]. The systematic classification designates these enzymes as 3-ketoacyl-coenzyme A thiolase (Enzyme Commission 2.3.1.16), distinguishing them from the biosynthetic acetoacetyl-coenzyme A thiolase (Enzyme Commission 2.3.1.9) [36].

The catalytic mechanism of 3-ketoacyl-coenzyme A thiolase involves nucleophilic attack by free coenzyme A on the carbonyl carbon of 3-ketoacyl-coenzyme A substrates [9]. This reaction proceeds through a ping-pong bi-bi kinetic mechanism, where the enzyme alternately binds the 3-ketoacyl-coenzyme A substrate and free coenzyme A in sequential steps [12]. The active site contains essential cysteine and histidine residues that participate in the catalytic process, with the cysteine forming a transient covalent acyl-enzyme intermediate during the reaction cycle [9].

Multiple isoforms of 3-ketoacyl-coenzyme A thiolase exist within different cellular compartments, each exhibiting distinct substrate specificities and regulatory properties [9] [12]. The mitochondrial isoforms include the medium-chain 3-ketoacyl-coenzyme A thiolase, which demonstrates broad substrate specificity toward 3-ketoacyl-coenzyme A esters with chain lengths ranging from four to sixteen carbons [39]. The peroxisomal isoforms encompass multiple variants that process different classes of substrates, including straight-chain, branched-chain, and bile acid intermediate derivatives [9] [14].

Research investigations have revealed that 3-keto-4-pentenoyl-coenzyme A exhibits markedly different kinetic behavior compared to conventional 3-ketoacyl-coenzyme A substrates when processed by these thiolase isoforms [2] [4]. Specifically, 3-keto-4-pentenoyl-coenzyme A demonstrates significantly reduced substrate activity with 3-ketoacyl-coenzyme A thiolase, classifying it as a poor substrate for this enzyme [2]. This reduced activity stems from the compound's unique structural features, particularly the presence of the terminal alkene group that disrupts optimal enzyme-substrate interactions [2].

The inhibitory properties of 3-keto-4-pentenoyl-coenzyme A toward 3-ketoacyl-coenzyme A thiolase represent a significant metabolic regulatory mechanism [2] [4]. This compound functions as both a reversible and irreversible inhibitor of the enzyme, with the reversible inhibition potentially resulting from its status as a poor substrate that competes with more favorable substrates [2]. The irreversible inhibition component suggests that 3-keto-4-pentenoyl-coenzyme A may undergo covalent modification of the enzyme, leading to permanent inactivation of individual enzyme molecules [2].

Comparative studies have demonstrated that different 3-ketoacyl-coenzyme A substrates exhibit varying degrees of inhibition toward thiolase activity [2]. For instance, 3,4-pentadienoyl-coenzyme A acts as a weak inhibitor that can be protected against by acetoacetyl-coenzyme A, indicating competitive inhibition kinetics [2]. In contrast, 3-keto-4-pentenoyl-coenzyme A represents the most effective inhibitor among the tested metabolites, demonstrating potent inhibitory effects at relatively low concentrations [2].

The sterol carrier protein X represents an alternative thiolase isoform that exhibits different kinetic properties compared to conventional 3-ketoacyl-coenzyme A thiolase [12]. This enzyme demonstrates activity toward long-chain 3-ketoacyl-coenzyme A substrates and exhibits a distinct inhibition pattern with acetyl-coenzyme A [12]. The inhibition by acetyl-coenzyme A is competitive with respect to coenzyme A but non-competitive with respect to 3-ketooctanoyl-coenzyme A, distinguishing it from the uncompetitive inhibition pattern observed with conventional thiolase [12].

Cross-Pathway Interactions with Peroxisomal Lipid Metabolism

Peroxisomal lipid metabolism represents a crucial alternative pathway that intersects with 3-keto-4-pentenoyl-coenzyme A processing through multiple enzymatic and regulatory mechanisms [14] [15]. Peroxisomes contain a complete β-oxidation system that operates independently of mitochondrial fatty acid degradation, utilizing distinct enzymes and cofactor requirements [19]. The peroxisomal β-oxidation pathway specializes in processing very long-chain fatty acids, branched-chain fatty acids, dicarboxylic acids, and various lipophilic compounds that cannot be efficiently metabolized by mitochondrial systems [14] [16].

The peroxisomal β-oxidation system consists of two distinct pathways that exhibit different substrate specificities and regulatory properties [14]. The classical pathway involves fatty acyl-coenzyme A oxidase, L-bifunctional protein, and thiolase enzymes that process straight-chain acyl-coenzyme A substrates [14]. This pathway demonstrates inducibility by peroxisome proliferator-activated receptor α and responds dynamically to cellular fatty acid loads [17]. The alternative pathway utilizes branched-chain acyl-coenzyme A oxidase, D-bifunctional protein, and sterol carrier protein X to metabolize 2-methyl-branched fatty acyl-coenzyme A substrates and bile acid intermediates [14].

The D-bifunctional protein exhibits particularly relevant activity toward 4-hydroxy fatty acid derivatives that may serve as precursors to 3-keto-4-pentenoyl-coenzyme A [7]. This enzyme demonstrates both 2-methylacyl-coenzyme A racemase and 3-hydroxyacyl-coenzyme A dehydrogenase activities within a single polypeptide chain [7]. Recent investigations have identified the physiological importance of this enzyme in processing 2-methylhexadecenoyl-coenzyme A and cholesterol-derived bile acid intermediates [7].

Cross-pathway metabolite transfer between peroxisomes and mitochondria represents a critical regulatory mechanism that influences 3-keto-4-pentenoyl-coenzyme A metabolism [19]. Peroxisomes can only partially oxidize fatty acids to acetyl-coenzyme A, propionyl-coenzyme A, and medium-chain acyl-coenzyme A products, which must be transported to mitochondria for complete oxidation to carbon dioxide and water [19]. This transport process requires the carnitine system for acetyl-coenzyme A and propionyl-coenzyme A derivatives, creating potential bottlenecks when unusual metabolites such as 3-keto-4-pentenoyl-coenzyme A accumulate [19].

The acyl-coenzyme A oxidases within peroxisomes utilize molecular oxygen as the electron acceptor, generating hydrogen peroxide as a byproduct rather than feeding electrons into the respiratory chain [15] [29]. This fundamental difference creates distinct metabolic consequences compared to mitochondrial β-oxidation, as peroxisomal fatty acid oxidation does not directly contribute to adenosine triphosphate synthesis [15]. However, the hydrogen peroxide production serves important signaling functions that regulate lipid metabolism and cellular redox homeostasis [15].

Research investigations have revealed that peroxisomal β-oxidation can serve as a sensor for intracellular fatty acid concentrations through reactive oxygen species-mediated signaling pathways [15]. Changes in peroxisomal fatty acid processing alter hydrogen peroxide production levels, which in turn modulate the activity of PEX2 and other regulatory proteins [15]. This signaling cascade ultimately influences lipolysis rates through post-translational modification of adipose triglyceride lipase, creating a feedback mechanism that couples peroxisomal and mitochondrial fatty acid metabolism [15].

The ACAD10 and ACAD11 enzymes represent recently characterized proteins that facilitate the entry of 4-hydroxy fatty acids into β-oxidation pathways through novel enzymatic mechanisms [6]. These enzymes possess both kinase and acyl-coenzyme A dehydrogenase domains within single polypeptide chains, allowing them to phosphorylate 4-hydroxyacyl-coenzyme A substrates and subsequently eliminate the phosphate group to form enoyl-coenzyme A products [6]. ACAD10 localizes to mitochondria and preferentially processes shorter-chain 4-hydroxy fatty acids, while ACAD11 resides in peroxisomes and handles longer-chain substrates [6].

| Table 3: Cross-Pathway Interactions with 3-Keto-4-pentenoyl-coenzyme A | |||

|---|---|---|---|

| Pathway | Key Enzymes | Interaction with 3-Keto-4-pentenoyl-CoA | Metabolic Significance |

| Mitochondrial β-Oxidation | MCAD, LCAD, MTP complex | Primary metabolism site; substrate for thiolase | Energy production, ATP generation |

| Peroxisomal β-Oxidation | ACOX1, ACOX2, D-bifunctional protein | Alternative processing pathway | Very long-chain fatty acid processing |

| Fatty Acid Synthesis | Acetyl-CoA carboxylase, FAS complex | Competitive substrate utilization | Lipid biosynthesis regulation |

| Ketone Body Formation | HMG-CoA synthase, HMG-CoA lyase | Potential precursor inhibition | Alternative energy substrate provision |